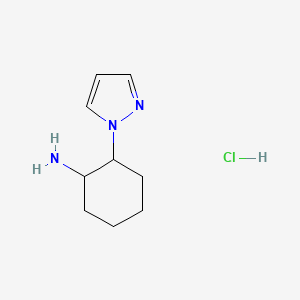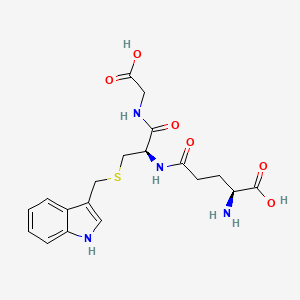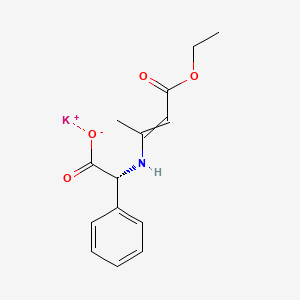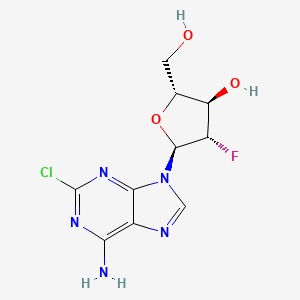
Emtricitabine O-Beta-D-Glucuronide Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emtricitabine O-Beta-D-Glucuronide Sodium Salt is a metabolite of Emtricitabine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment and prophylaxis of HIV infection . This compound is characterized by its molecular formula C14H17FN3NaO9S and a molecular weight of 445.35 g/mol .
Vorbereitungsmethoden
The synthesis of Emtricitabine O-Beta-D-Glucuronide Sodium Salt involves the glucuronidation of Emtricitabine. This process typically requires the use of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to Emtricitabine, forming the glucuronide conjugate . Industrial production methods may involve optimized enzymatic reactions under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Emtricitabine O-Beta-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Emtricitabine O-Beta-D-Glucuronide Sodium Salt has several scientific research applications:
Wirkmechanismus
The mechanism of action of Emtricitabine O-Beta-D-Glucuronide Sodium Salt involves its role as a metabolite of Emtricitabine. Emtricitabine is a cytidine analog that competes with deoxycytidine 5’-triphosphate for incorporation into viral DNA by HIV-1 reverse transcriptase . This incorporation leads to chain termination and inhibition of viral replication . The glucuronide conjugate is formed as part of the body’s process to make the drug more water-soluble for excretion .
Vergleich Mit ähnlichen Verbindungen
Emtricitabine O-Beta-D-Glucuronide Sodium Salt can be compared with other similar compounds such as:
Emtricitabine: The parent compound, used directly in HIV treatment.
Tenofovir Alafenamide: Another nucleoside reverse transcriptase inhibitor used in combination with Emtricitabine.
Lamivudine: A similar cytidine analog used in HIV and Hepatitis B treatment. The uniqueness of this compound lies in its role as a metabolite, providing insights into the metabolic fate and excretion of Emtricitabine.
Eigenschaften
Molekularformel |
C14H17FN3NaO9S |
|---|---|
Molekulargewicht |
445.35 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5R,6R)-6-[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C14H18FN3O9S.Na/c15-4-1-18(14(24)17-11(4)16)5-3-28-6(26-5)2-25-13-9(21)7(19)8(20)10(27-13)12(22)23;/h1,5-10,13,19-21H,2-3H2,(H,22,23)(H2,16,17,24);/q;+1/p-1/t5-,6+,7-,8-,9+,10-,13+;/m0./s1 |
InChI-Schlüssel |
VVLWXINOFROKEN-ZRHIMKIXSA-M |
Isomerische SMILES |
C1[C@H](O[C@H](S1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O)N3C=C(C(=NC3=O)N)F.[Na+] |
Kanonische SMILES |
C1C(OC(S1)COC2C(C(C(C(O2)C(=O)[O-])O)O)O)N3C=C(C(=NC3=O)N)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


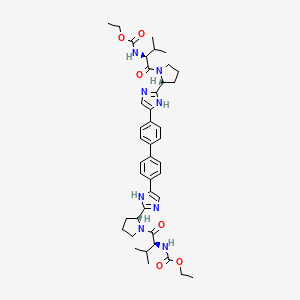
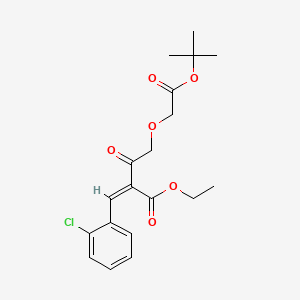



![2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13849367.png)
![1-cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B13849384.png)
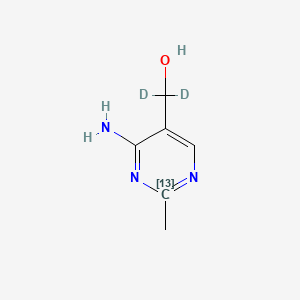
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13849397.png)
